1-(3-chlorophenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}methanesulfonamide
Description
1-(3-Chlorophenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}methanesulfonamide is a sulfonamide derivative featuring a 3-chlorophenyl group and a thiophen-2-yl-substituted cyclopentylmethyl moiety. The sulfonamide core is a common pharmacophore in drug design due to its stability and ability to engage in hydrogen bonding, while the thiophene and chlorophenyl groups may modulate electronic and steric properties for target specificity .
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2S2/c18-15-6-3-5-14(11-15)12-23(20,21)19-13-17(8-1-2-9-17)16-7-4-10-22-16/h3-7,10-11,19H,1-2,8-9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAUROMCLREGGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)CC2=CC(=CC=C2)Cl)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}methanesulfonamide typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to form the 3-chlorophenyl intermediate.
Thiophene Addition: The thiophene ring is then introduced, typically through a coupling reaction.
Sulfonamide Formation: Finally, the methanesulfonamide group is added through a sulfonation reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-chlorophenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(3-chlorophenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}methanesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}methanesulfonamide involves its interaction with molecular targets in biological systems. This could include binding to specific proteins or enzymes, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
MAO-Inhibitory Cyclopentyl Sulfonamides ()
Compounds such as N-[1-(((3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (4a) share a cyclopentylmethyl backbone and sulfonamide-like structures. Key differences include:
- Synthesis : Both classes use cyclopentyl intermediates, but the target compound’s thiophene group may require distinct synthetic steps (e.g., Suzuki coupling) compared to thiazole-based analogs .
Thiophene-Containing Sulfonamides ()
1-((1S,2R,4S)-3-((E)-ferrocenylmethylidene)-2-hydroxy-7,7-dimethyl-2-(thiophen-2-yl)bicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide (37) features a thiophen-2-yl group and sulfonamide core. Contrasts include:
- Structural Complexity : Compound 37 incorporates a ferrocenyl group for redox activity, absent in the target compound.
- Applications : Ferrocene derivatives are studied for anticancer activity, whereas the target compound’s 3-chlorophenyl group may prioritize CNS or antimicrobial targets .
Chlorophenyl Sulfonamide Antimicrobials ()
N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide (I) shares a sulfonamide and chlorophenyl group but differs in:
- Heterocyclic Core : Compound I uses an oxadiazole ring, whereas the target compound employs a cyclopentyl-thiophene system.
- Biological Activity : Compound I shows antimicrobial activity (MIC: 2–8 µg/mL against S. aureus), suggesting the target compound’s thiophene could enhance membrane penetration .
Fluorinated Sulfonamides ()
N-(3-Chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide differs in:
- Electron-Withdrawing Groups : Fluorine atoms increase lipophilicity and metabolic stability compared to the target compound’s thiophene.
- Molecular Weight: The fluorinated analog has a higher molar mass (391.7 g/mol vs.
Comparative Data Table
Biological Activity
1-(3-chlorophenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}methanesulfonamide, also known as a sulfonamide derivative, is a synthetic compound with potential biological activity. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex molecular structure characterized by:
- A 3-chlorophenyl group
- A thiophen-2-yl cyclopentyl moiety
- A methanesulfonamide functional group
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes, receptors, and cellular pathways. Research indicates that sulfonamides can exhibit antimicrobial properties and influence metabolic processes.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, similar to other sulfonamide derivatives which are known to inhibit lipoxygenases (LOXs) .
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.
- Cellular Effects : The compound could affect cellular functions such as proliferation, apoptosis, and metabolic regulation.
The biochemical properties of this compound suggest it may interact with various biomolecules:
- Cell Signaling : It may modulate intracellular signaling pathways.
- Gene Expression : Potential impacts on gene expression related to inflammatory responses have been hypothesized .
In Vitro Studies
Research has indicated that sulfonamide derivatives can exhibit low toxicity while maintaining efficacy against specific targets. For example:
- Compounds similar to this sulfonamide have shown promising results as inhibitors of LOX enzymes with IC₅₀ values indicating potent activity .
Case Studies
A study focusing on the synthesis and evaluation of related compounds demonstrated that modifications in the phenyl ring significantly influenced their inhibitory activities against LOX enzymes. These findings suggest that structural variations can enhance biological potency while minimizing toxicity .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar sulfonamide derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | 3-chlorophenyl, thiophen-2-yl | Potential LOX inhibitor |
| 4-Chlorophenyl-N-furfuryl-1,2,4-triazole | Chlorophenyl, furfuryl | Potent LOX inhibitor |
| N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide | Fluorophenyl, piperidinyl | Anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
